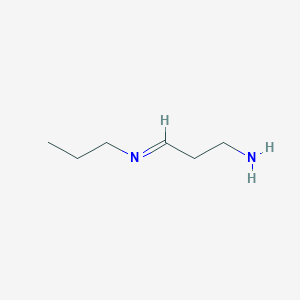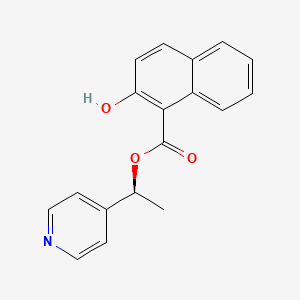
5-(Ethenyloxy)nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethenyloxy)nonane is an organic compound with the molecular formula C11H22O. It is characterized by the presence of an ethenyloxy group attached to a nonane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethenyloxy)nonane can be achieved through several methods. One common approach involves the reaction of nonane with ethenyl alcohol under specific conditions. The reaction typically requires a catalyst to facilitate the formation of the ethenyloxy group. The process may involve heating the reactants to a specific temperature and maintaining the reaction for a set duration to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The industrial process may also include purification steps to isolate the desired compound from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Ethenyloxy)nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyloxy group to an ethoxy group.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethoxy derivatives.
Substitution: Various substituted nonane derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(Ethenyloxy)nonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be used in studies involving lipid metabolism and membrane structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-(Ethenyloxy)nonane exerts its effects involves interactions with specific molecular targets. The ethenyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzymatic transformations and binding to specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nonanone: A ketone with a similar nonane backbone but different functional group.
5-Ethylnonane: A hydrocarbon with an ethyl group attached to the nonane chain.
5-(2-Hydroxyethyl)nonane-1,9-diol: A diol with hydroxyethyl groups attached to the nonane chain.
Uniqueness
5-(Ethenyloxy)nonane is unique due to the presence of the ethenyloxy group, which imparts distinct reactivity and properties compared to other similar compounds. This functional group allows for specific chemical transformations and applications that are not possible with other nonane derivatives.
Propriétés
Numéro CAS |
564478-60-0 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
5-ethenoxynonane |
InChI |
InChI=1S/C11H22O/c1-4-7-9-11(12-6-3)10-8-5-2/h6,11H,3-5,7-10H2,1-2H3 |
Clé InChI |
UXQSMGVKRZEJEB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCC)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide](/img/structure/B14222910.png)



![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14222929.png)



![1-Ethynyl-4-[(3-methylpentyl)oxy]benzene](/img/structure/B14222961.png)



